3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide
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Overview
Description
3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide is an organic compound belonging to the class of indoles. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of two indole moieties connected through a propanamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide typically involves the following steps:
Formation of Indole-3-acetic Acid: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Amidation Reaction: The indole-3-acetic acid is then converted to its corresponding amide by reacting with an amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The final step involves coupling the indole-3-acetic acid amide with another indole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the amide linkage, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can occur at the indole rings, especially at the 2 and 3 positions. Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ethylamine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving indoleamine 2,3-dioxygenase (IDO) and tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors involved in tryptophan metabolism. It can inhibit the activity of IDO, leading to increased levels of tryptophan and its metabolites. This modulation of tryptophan metabolism can influence immune responses and has potential therapeutic implications in cancer and autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide is unique due to its dual indole structure, which allows it to interact with multiple biological targets simultaneously. This dual interaction can enhance its therapeutic potential and make it a valuable compound in drug development.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]propanamide |
InChI |
InChI=1S/C23H24N4O2/c28-22(10-9-16-14-26-20-7-3-1-5-18(16)20)24-11-12-25-23(29)13-17-15-27-21-8-4-2-6-19(17)21/h1-8,14-15,26-27H,9-13H2,(H,24,28)(H,25,29) |
InChI Key |
WLIPHIRHZOOSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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